![molecular formula C14H14FNO2S B2595505 4-fluoro-N-(2-phenylethyl)benzenesulfonamide CAS No. 346690-00-4](/img/structure/B2595505.png)
4-fluoro-N-(2-phenylethyl)benzenesulfonamide
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Description
Scientific Research Applications
Antibacterial Agents
4-fluoro-N-(2-phenylethyl)benzenesulfonamide has shown potential as an antibacterial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication . This compound could be explored for its efficacy against various bacterial strains, potentially leading to new antibacterial drugs.
Antitumor Activity
Research has indicated that sulfonamide derivatives can exhibit significant antitumor properties . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be investigated for its ability to inhibit the growth of cancer cells. Its mechanism may involve the disruption of cell division or the induction of apoptosis in tumor cells, making it a candidate for cancer therapy.
Anti-inflammatory Properties
Sulfonamides are also known for their anti-inflammatory effects . This compound could be studied for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines or by blocking specific inflammatory pathways. This application could be particularly relevant for conditions such as arthritis or other inflammatory diseases.
Antiviral Applications
Given the broad biological activity of sulfonamides, 4-fluoro-N-(2-phenylethyl)benzenesulfonamide might also possess antiviral properties . It could be tested against various viruses to determine its effectiveness in inhibiting viral replication. This could lead to the development of new antiviral medications, especially important in the context of emerging viral infections.
Enzyme Inhibition Studies
Sulfonamide compounds are often used as enzyme inhibitors in biochemical research . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be utilized to study its inhibitory effects on specific enzymes, providing insights into enzyme function and aiding in the design of enzyme-targeted drugs. This application is crucial for understanding metabolic pathways and developing treatments for enzyme-related disorders.
Radiolabeling for Imaging
Sulfonamides can be modified for use in radiolabeling, which is essential for imaging techniques such as PET scans . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be tagged with radioactive isotopes to create imaging agents that help visualize biological processes in vivo. This application is valuable for diagnosing diseases and monitoring the effectiveness of treatments.
These applications highlight the versatility and potential of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide in various fields of scientific research. Each application opens up avenues for further investigation and development, contributing to advancements in medicine and biochemistry.
properties
IUPAC Name |
4-fluoro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWFMKLQAHDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327099 |
Source
|
Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |
CAS RN |
346690-00-4 |
Source
|
Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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